molecular formula C7H11ClN2 B7760655 p-Tolylhydrazine hydrochloride CAS No. 35467-65-3

p-Tolylhydrazine hydrochloride

Cat. No.: B7760655
CAS No.: 35467-65-3
M. Wt: 158.63 g/mol
InChI Key: HMHWNJGOHUYVMD-UHFFFAOYSA-N
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Description

p-Tolylhydrazine hydrochloride: is an organic compound with the molecular formula C₇H₁₁ClN₂ 4-methylphenylhydrazine hydrochloride . This compound is a derivative of hydrazine and is characterized by the presence of a tolyl group attached to the hydrazine moiety. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylhydrazine hydrochloride can be synthesized through several methods. One common method involves the reaction of p-toluidine with hydrochloric acid and sodium nitrite . The reaction is typically carried out at low temperatures to maintain the stability of the intermediate compounds. The process involves the following steps :

    Diazotization: p-Toluidine is treated with hydrochloric acid and sodium nitrite at 0-5°C to form the diazonium salt.

    Reduction: The diazonium salt is then reduced using a suitable reducing agent to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: p-Tolylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of bases or acids as catalysts.

Major Products Formed:

Scientific Research Applications

p-Tolylhydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of p-tolylhydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in reactions with electrophilic centers in enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride

Comparison: p-Tolylhydrazine hydrochloride is unique due to the presence of the tolyl group, which imparts specific chemical properties and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities. For example, the presence of a methyl group in this compound can influence its hydrophobicity and interaction with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

(4-methylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHWNJGOHUYVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

539-44-6 (Parent)
Record name p-Tolylhydrazine hydrochloride
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Record name Hydrazine, (4-methylphenyl)-, hyrochloride
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DSSTOX Substance ID

DTXSID90883521
Record name Hydrazine, (4-methylphenyl)-, hydrochloride (1:1)
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Molecular Weight

158.63 g/mol
Source PubChem
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CAS No.

637-60-5, 35467-65-3
Record name 4-Methylphenylhydrazine hydrochloride
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Record name p-Tolylhydrazine hydrochloride
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Record name Hydrazine, (4-methylphenyl)-, hyrochloride
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Record name p-Tolylhydrazine hydrochloride
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Record name Hydrazine, (4-methylphenyl)-, hydrochloride (1:1)
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Record name Hydrazine, (4-methylphenyl)-, hydrochloride (1:1)
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Record name p-tolylhydrazinium(1+) chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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